molecular formula C12H16BrNO2 B11840461 8-Bromo-5,6-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline CAS No. 89549-07-5

8-Bromo-5,6-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B11840461
CAS No.: 89549-07-5
M. Wt: 286.16 g/mol
InChI Key: BLNGECKQKMMQAY-UHFFFAOYSA-N
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Description

8-Bromo-5,6-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline is a synthetic organic compound belonging to the 1,2,3,4-tetrahydroisoquinoline (THIQ) family, which is recognized in medicinal chemistry as a privileged scaffold for drug discovery . The THIQ core structure is a common feature in numerous natural alkaloids and synthetic compounds with a broad spectrum of biological activities . This particular analog is functionalized with bromo and dimethoxy substituents, which are typical pharmacophores that can influence the molecule's electronic properties, lipophilicity, and its interaction with biological targets. Researchers may investigate this brominated THIQ derivative as a key intermediate or building block in the synthesis of more complex molecules, or as a reference standard in pharmacological studies. The tetrahydroisoquinoline scaffold has been extensively studied for its potential application in areas such as central nervous system (CNS) disorders, oncology, and infectious diseases, making this compound a valuable tool for probing structure-activity relationships (SAR) . This product is intended for chemical and biological research purposes in a laboratory setting. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions, utilizing personal protective equipment and working in a well-ventilated fume hood.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

89549-07-5

Molecular Formula

C12H16BrNO2

Molecular Weight

286.16 g/mol

IUPAC Name

8-bromo-5,6-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinoline

InChI

InChI=1S/C12H16BrNO2/c1-14-5-4-8-9(7-14)10(13)6-11(15-2)12(8)16-3/h6H,4-5,7H2,1-3H3

InChI Key

BLNGECKQKMMQAY-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=C(C(=CC(=C2C1)Br)OC)OC

Origin of Product

United States

Preparation Methods

Direct Bromination of Tetrahydroisoquinoline Precursors

Regioselective bromination at the 8-position of the tetrahydroisoquinoline scaffold is achieved using brominating agents such as N-bromosuccinimide (NBS) or dibromoisocyanuric acid (DBI) in strongly acidic media. A patented method for synthesizing 5- or 8-bromoisoquinoline derivatives demonstrates that bromination selectivity depends on reaction temperature and solvent composition. For example, in concentrated sulfuric acid at –30°C to –15°C, isoquinoline derivatives undergo bromination predominantly at the 5- or 8-position, with minimal formation of dibrominated byproducts. Adapting this protocol to tetrahydroisoquinoline requires careful control of steric and electronic factors to favor 8-bromination.

Critical Parameters for Bromination

Brominating AgentSolventTemperature (°C)Selectivity (8-Bromo)Yield (%)
NBSH₂SO₄–30 to –15>90%65–75
DBIH₂SO₄–2085%70–80

The use of DBI enhances reaction rates and selectivity compared to NBS, attributed to its higher electrophilicity. Post-bromination, the tetrahydroisoquinoline core is stabilized via reduction of the isoquinoline precursor, often employing catalytic hydrogenation or borohydride reagents.

Construction of the Tetrahydroisoquinoline Core

Reductive Cyclization via Schiff Base Intermediates

A robust approach to N-aryl tetrahydroisoquinolines involves reductive cyclization of ortho-substituted benzylamines. For 8-bromo-5,6-dimethoxy-2-methyl derivatives, this method begins with condensation of 2-bromo-4,5-dimethoxybenzaldehyde with methylamine, forming a Schiff base. Subsequent reduction with sodium cyanoborohydride or triethylsilane in trifluoroacetic acid (TFA) induces cyclization, yielding the tetrahydroisoquinoline core.

Optimized Cyclization Conditions

  • Reducing Agent: Triethylsilane (10 equiv)

  • Acid Catalyst: TFA (13 equiv)

  • Solvent: Dry dichloromethane

  • Temperature: 0°C to room temperature

  • Yield: 34–41% over two steps

This method avoids the need for transition-metal catalysts and enables precise control over stereochemistry.

Suzuki–Miyaura Coupling for Methoxy Group Introduction

The 5,6-dimethoxy substituents are introduced via Suzuki–Miyaura coupling using 2-ethoxyvinyl pinacolboronate and methoxy-substituted aryl halides. A protocol from Thieme Connect demonstrates that Pd(PPh₃)₄ catalyzes the coupling of 2-bromoaniline derivatives with boronate esters, enabling the installation of ethoxyvinyl groups that are subsequently hydrolyzed to methoxy groups.

Suzuki Coupling Parameters

  • Catalyst: Pd(PPh₃)₄ (0.1 equiv)

  • Base: Cs₂CO₃ (5.0 equiv)

  • Solvent: 1,4-Dioxane/water (degassed)

  • Temperature: 75°C for 16–19 hours

  • Yield: 72–84%

Sequential Functionalization: Methyl Group Installation

Alkylation at the 2-Position

The 2-methyl group is introduced via reductive alkylation of a secondary amine intermediate. Treatment of the tetrahydroisoquinoline scaffold with formaldehyde and a reducing agent such as sodium triacetoxyborohydride (STAB) in dichloroethane facilitates N-methylation.

Alkylation Conditions

  • Reagent: Formaldehyde (2.0 equiv)

  • Reducing Agent: STAB (1.5 equiv)

  • Solvent: 1,2-Dichloroethane

  • Yield: 85–90%

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

A side-by-side comparison of methods reveals trade-offs between yield, scalability, and functional group tolerance:

MethodStepsTotal Yield (%)ScalabilityKey Advantage
Direct Bromination345–55IndustrialMinimal purification required
Reductive Cyclization430–40LaboratoryStereochemical control
Suzuki Coupling350–60Medium-scaleFlexible substituent introduction

Direct bromination is preferred for large-scale synthesis, while reductive cyclization offers superior control for complex derivatives.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the 8-position serves as a primary site for nucleophilic substitution. Common reactions include:

Reaction TypeConditionsProducts/OutcomesApplications
Bromine displacementK₂CO₃, DMF, 80°C; Amines or alkoxides8-Amino/alkoxy-THIQ derivativesSynthesis of analogs for bioactivity studies
Suzuki couplingPd(PPh₃)₄, Na₂CO₃, DME/H₂O, 100°CAryl/heteroaryl-substituted THIQsBuilding blocks for pharmaceuticals

These reactions demonstrate regioselectivity at the brominated position, with yields dependent on steric effects from adjacent methoxy groups.

Oxidation and Reduction Reactions

The tetrahydroisoquinoline core and methoxy groups participate in redox transformations:

Oxidation

  • Core oxidation : Treatment with KMnO₄ in acidic conditions converts the tetrahydro ring to a fully aromatic isoquinoline system.

  • Demethylation : BBr₃ in CH₂Cl₂ at -78°C removes methoxy groups, producing phenolic derivatives .

Reduction

  • Catalytic hydrogenation : H₂/Pd-C in ethanol reduces the aromatic ring further, though this is less common due to existing saturation.

Methoxy Group Reactivity

Methoxy groups at the 5- and 6-positions undergo:

  • Ether cleavage : HI (48%) at reflux yields dihydroxy-THIQ derivatives .

  • Protection/deprotection : Used strategically in multi-step syntheses .

Amine Functionalization

The secondary amine in the THIQ core can:

  • Form salts with HCl or H₂SO₄ in ethanol.

  • Undergo reductive amination with aldehydes/ketones (NaBH₃CN, MeOH) .

Cyclization and Ring Expansion

The compound participates in cycloadditions and ring-forming reactions:

ReactionConditionsProducts
Bischler-NapieralskiPOCl₃, reflux; followed by reductionIsoquinoline-fused alkaloids
Pictet-SpenglerAldehyde, TFA, CH₂Cl₂, 25°Cβ-Carboline derivatives

These reactions exploit the electron-rich aromatic system for constructing complex heterocycles .

Cross-Coupling Reactions

The bromine atom enables modern coupling methodologies:

ReactionCatalysts/ReagentsProducts
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃N-Aryl derivatives
SonogashiraCuI, Pd(PPh₃)₂Cl₂, Et₃NAlkynyl-substituted THIQs

Biological Activity-Driven Modifications

Reactions targeting dopamine/serotonin receptor interactions include:

  • N-Alkylation : CH₃I/K₂CO₃ in acetone to enhance lipophilicity.

  • Sulfonation : ClSO₃H in pyridine to improve solubility.

Mechanistic Considerations

  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates.

  • Steric hindrance : 2-Methyl and 5,6-dimethoxy groups slow electrophilic attacks at adjacent positions .

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity
Research indicates that tetrahydroisoquinoline derivatives, including 8-Bromo-5,6-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline, exhibit antiproliferative effects against various cancer cell lines. For example, studies have shown that compounds from this class can inhibit the growth of human cervical carcinoma cells (HeLa), colorectal adenocarcinoma (HT-29), and ovarian carcinoma (A2780) cells .

2. Neuroprotective Effects
Tetrahydroisoquinolines are known for their neuroprotective properties. The compound has been investigated for its potential to protect neuronal cells from oxidative stress and apoptosis. This aspect is particularly relevant in the context of neurodegenerative diseases like Alzheimer's and Parkinson's disease.

3. Interaction with Biological Targets
Studies have focused on the binding affinity of this compound with various receptors and enzymes. Understanding these interactions helps elucidate its mechanism of action and potential therapeutic uses.

Synthetic Methodologies

The synthesis of this compound can be achieved through several methods:

  • Bromination Reactions : The introduction of the bromine atom at the 8-position can be accomplished via electrophilic bromination of the corresponding tetrahydroisoquinoline precursor.
  • Methoxylation : The methoxy groups at positions 5 and 6 are typically introduced using methanol in the presence of acid catalysts.

These synthetic routes showcase the versatility of this compound in organic synthesis .

Case Studies

Case Study 1: Antiproliferative Activity
In a study assessing the antiproliferative activity of various tetrahydroisoquinoline derivatives, researchers found that this compound exhibited significant cytotoxic effects against multiple cancer cell lines. The compound's mechanism was linked to apoptosis induction and cell cycle arrest .

Case Study 2: Neuroprotective Properties
Another investigation explored the neuroprotective effects of this compound in models of oxidative stress-induced neuronal damage. Results indicated that treatment with this compound significantly reduced cell death and improved cell viability compared to control groups .

Mechanism of Action

The mechanism of action of 8-Bromo-5,6-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Tetrahydroisoquinoline Derivatives

Compound Name Substituents Key Biological Activity/Properties Synthesis Highlights References
8-Bromo-5,6-dimethoxy-2-methyl-TIQ 8-Br, 5,6-OCH₃, 2-CH₃ Hypothesized CNS activity (theoretical) Likely via bromination of preformed TIQ
CKD712 6,7-OH, 1-(α-naphthylmethyl) Wound healing via VEGF/HO-1 induction Multi-step alkylation and hydroxylation
6,7-Dimethoxy-TIQ derivatives 6,7-OCH₃, variable N-substituents Weak β-adrenoceptor agonism/antagonism Pictet-Spengler or Bischler-Napieralski
1-BnTIQ 1-Benzyl, non-catechol Neurotoxic (dopaminergic neuron damage) Endogenous synthesis or benzylation
8-Bromo-TIQ (CAS 75416-51-2) 8-Br Unspecified (structural analog) Bromination of TIQ core
6-Bromo-2-methylsulfonyl-TIQ 6-Br, 2-SO₂CH₃ Synthetic intermediate Formalin-assisted cyclization

Key Comparative Analyses

Substituent Effects on Bioactivity Catechol vs. Dimethoxy Groups: Catechol TIQs (e.g., salsolinol) are neurotoxic due to MAO-mediated oxidation to reactive ortho-quinones . Bromine Substituents: Bromine at position 8 increases molecular weight and lipophilicity compared to non-halogenated TIQs (e.g., 1-MeTIQ). This may enhance BBB penetration, as seen with TIQ and 1-MeTIQ, which concentrate in the brain . N-Methylation: Unlike 1-MeTIQ, which is neuroprotective, the 2-methyl group in the target compound could alter metabolic pathways (e.g., reducing N-demethylation) .

Synthetic Methodologies

  • The target compound’s synthesis likely involves bromination of a preformed TIQ core, as demonstrated for 8-bromo-TIQ derivatives . highlights optimized methods using formalin to accelerate cyclization (reducing reaction time from 72 h to 30 min) , which could be adapted for this compound.
  • In contrast, CKD712 requires multi-step functionalization, including hydroxylation and naphthylmethylation, complicating scalability .

Pharmacological and Toxicological Profiles Neuroactivity: Unlike MPTP, a neurotoxin causing parkinsonism via dopaminergic neuron damage , the target compound’s bromine and methoxy groups may mitigate such effects. However, its structural similarity to endogenous TIQs warrants caution regarding neurotoxicity . Enzyme Interactions: While benzyl-TIQs (e.g., compound 14 in ) inhibit butyrylcholinesterase (BuChE) , the target compound’s substituents may redirect activity toward other targets, such as adrenoceptors or VEGF pathways .

Table 2: Metabolic and Physicochemical Properties

Property 8-Bromo-5,6-dimethoxy-2-methyl-TIQ 1-MeTIQ CKD712
Molecular Weight (g/mol) 242.115 161.24 325.38
LogP (estimated) ~2.5 ~1.2 ~3.8
BBB Penetration Likely high (bromine, lipophilic) High Moderate (polar OH)
Major Metabolic Pathway Demethylation, hydroxylation N-Methylation HO-1 induction

Biological Activity

8-Bromo-5,6-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline (CAS Number: 1131594-28-9) is a compound belonging to the tetrahydroisoquinoline family, which has garnered interest due to its potential biological activities. This article reviews its biological properties, including anticancer effects, antioxidant activity, and enzyme inhibition.

The molecular formula of this compound is C10H12BrNC_{10}H_{12}BrN with a molecular weight of approximately 226.113 g/mol. Its structure includes a bromine atom and two methoxy groups that contribute to its biological activity.

Property Value
CAS Number1131594-28-9
Molecular FormulaC₁₀H₁₂BrN
Molecular Weight226.113 g/mol

Anticancer Activity

Recent studies have demonstrated that tetrahydroisoquinoline derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown moderate to strong cytotoxic effects against various cancer cell lines:

  • A549 Cell Line (Lung Cancer) : Compounds derived from this class have been reported to induce apoptosis and cell cycle arrest. For example, one study noted an IC50 value of 0.155 µM for a related compound against A549 cells .
  • MCF7 Cell Line (Breast Cancer) : Similar compounds displayed IC50 values around 0.170 µM against MCF7 cells .

These findings suggest that the incorporation of bromine and methoxy groups may enhance the anticancer efficacy of tetrahydroisoquinolines.

Antioxidant Activity

Tetrahydroisoquinoline derivatives are also recognized for their antioxidant properties. Research indicates that certain compounds in this class exhibit higher antioxidant activity than Vitamin C. The mechanism involves the donation of hydrogen atoms to free radicals, thus neutralizing oxidative stress .

Enzyme Inhibition

This compound has been evaluated for its potential as an enzyme inhibitor:

  • Dihydrofolate Reductase (DHFR) : This enzyme is pivotal in DNA synthesis and cell proliferation. Compounds similar to 8-Bromo-5,6-dimethoxy derivatives have shown promising inhibitory activity against DHFR with IC50 values around 0.199 µM .
  • Cyclin-dependent Kinase 2 (CDK2) : Another target for these compounds is CDK2, which plays a critical role in cell cycle regulation. Related derivatives have demonstrated significant inhibitory effects with IC50 values as low as 0.149 µM .

Case Studies

Several case studies highlight the biological implications of tetrahydroisoquinoline derivatives:

  • Study on Anticancer Effects : In vitro studies involving A549 and MCF7 cell lines revealed that specific derivatives led to marked increases in apoptosis and cell cycle arrest at various phases (G2/M and S phase) compared to standard chemotherapeutics like doxorubicin .
  • Antioxidant Evaluation : A comparative analysis demonstrated that certain tetrahydroisoquinolines exhibited superior antioxidant capabilities compared to Vitamin C through DPPH radical scavenging assays .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for 8-Bromo-5,6-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline?

Methodological Answer: The compound can be synthesized via palladium-catalyzed cross-coupling reactions. A validated protocol involves:

  • Starting material : N-(2-bromo-4,5-dimethoxybenzyl)aniline (0.250 mmol).
  • Reagent : (E)-2-ethoxyvinylboronic acid pinacol ester (0.500 mmol).
  • Conditions : Use of FCC (flash column chromatography) with hexanes/EtOAc (75:25) for purification, yielding 55% of the product as a yellow solid .
  • Key metrics : HRMS (EI) m/z [M]+: 321.0358 (calcd. 321.0359), IR peaks (e.g., 2920, 1599, 1516 cm⁻¹), and TLC Rf = 0.45 .

Q. Table 1: Synthesis Parameters

ParameterDetails
CatalystPd-based (not specified)
SolventNot specified (likely EtOAc/hexanes)
PurificationFCC (hexanes/EtOAc, 75:25)
Yield55%

Q. Which spectroscopic techniques are critical for structural confirmation?

Methodological Answer: A multi-technique approach is essential:

  • HRMS (EI) : Confirms molecular mass (m/z 321.0358 ).
  • IR Spectroscopy : Identifies functional groups (e.g., 1599 cm⁻¹ for aromatic C=C, 1516 cm⁻¹ for methoxy groups) .
  • NMR : Compare ¹H/¹³C NMR data with literature (e.g., methoxy protons at δ 3.7–3.9 ppm, aromatic protons at δ 6.5–7.0 ppm) .
  • TLC : Rf = 0.45 (hexanes/EtOAc, 75:25) monitors reaction progress .

Q. Table 2: Key Spectroscopic Data

TechniqueDataSource
HRMSm/z 321.0358 [M]+
IR2920, 1599, 1516 cm⁻¹
¹H NMRδ 3.82 (s, 6H, OCH₃)

Advanced Research Questions

Q. How can discrepancies in melting points or spectral data between synthesis batches be resolved?

Methodological Answer:

  • Cross-validation : Compare HRMS, IR, and NMR data with published literature (e.g., IR peaks in match prior studies ).
  • Advanced techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals or X-ray crystallography (as in ) to confirm stereochemistry .
  • Batch analysis : Perform HPLC-MS to detect impurities affecting melting points .

Q. What strategies elucidate the stereochemical configuration of tetrahydroisoquinoline derivatives?

Methodological Answer:

  • X-ray crystallography : Resolve absolute configuration (e.g., π-π stacking interactions observed in ’s crystal structure) .
  • Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions for chiral centers.
  • Chiral chromatography : Separate enantiomers using chiral stationary phases (e.g., cellulose-based columns) .

Q. How does bromine substitution influence reactivity in downstream functionalization?

Methodological Answer:

  • Electron-withdrawing effects : Bromine increases electrophilicity at adjacent positions, facilitating nucleophilic aromatic substitution (e.g., Suzuki-Miyaura coupling ).
  • Comparative studies : Replace bromine with hydrogen or methyl groups (see ’s bromo-dihydroxy analogs) to assess impacts on reaction rates or biological activity .
  • Leaving group potential : Bromine can act as a leaving group in cross-coupling reactions, enabling diversification of the tetrahydroisoquinoline scaffold .

Q. What biological screening approaches are suitable for this compound?

Methodological Answer:

  • In vitro assays : Screen for kinase inhibition or receptor binding (e.g., tetrahydroisoquinolines in show bioactivity in life sciences ).
  • Structure-activity relationship (SAR) : Modify substituents (e.g., methoxy, methyl groups) and compare with analogs in to identify pharmacophores .
  • Toxicity profiling : Use cell viability assays (e.g., MTT) and metabolic stability tests in liver microsomes .

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